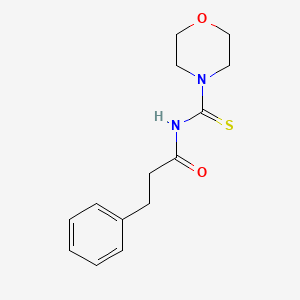
N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has been shown to have a unique mechanism of action that targets the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.
Mecanismo De Acción
The mechanism of action of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide involves the inhibition of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein. SUMOylation is a post-translational modification that regulates the activity of a wide range of proteins involved in various cellular processes, including cell cycle regulation, DNA repair, and protein degradation. N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide inhibits the activation of NAE, which leads to the accumulation of unSUMOylated proteins and subsequent cell death.
Biochemical and Physiological Effects:
N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been shown to induce DNA damage and inhibit DNA repair pathways, which can lead to increased sensitivity to chemotherapy and radiation therapy. N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide is its specificity for NAE, which makes it a useful tool for studying the role of SUMOylation in various cellular processes. However, N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has also been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide. One area of interest is the development of combination therapies that incorporate N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide treatment, which could help to personalize cancer therapy. Finally, further research is needed to fully understand the mechanism of action of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide and its potential applications beyond cancer treatment.
Métodos De Síntesis
The synthesis of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide involves several steps, including the reaction of morpholine with thiocyanate to form the corresponding isothiocyanate, which is then reacted with 3-phenylpropanoic acid to form the final product. The synthesis of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been extensively studied for its potential in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE, which leads to the accumulation of oncogenic proteins and subsequent cell death. N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has also been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including breast, prostate, and pancreatic cancer.
Propiedades
IUPAC Name |
N-(morpholine-4-carbothioyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-13(7-6-12-4-2-1-3-5-12)15-14(19)16-8-10-18-11-9-16/h1-5H,6-11H2,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUQHDFACBWSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholine-4-carbothioyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
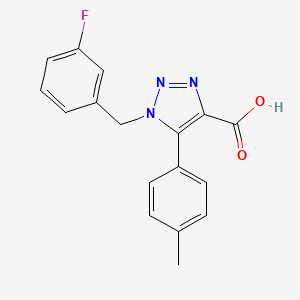
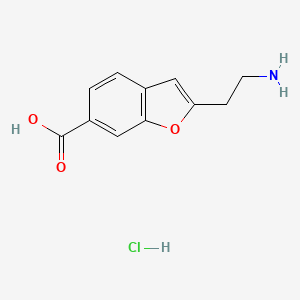
![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
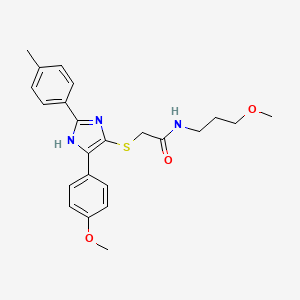
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid](/img/structure/B2933499.png)
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B2933501.png)
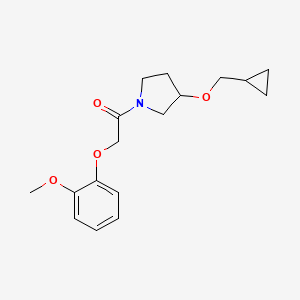
![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)
![2-Methyl-3-[alpha-(nitromethyl)-4-methoxybenzyl]-1H-indole](/img/structure/B2933510.png)
![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)
![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)
![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)